
2-Carboxybenzoate
Overview
Description
Phthalate(1-) is a phthalate that is the conjugate base of phthalic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a phthalic acid. It is a conjugate acid of a phthalate(2-).
Scientific Research Applications
Coordination Chemistry
1. Coordination Polymers
2-Carboxybenzoate plays a significant role in the formation of coordination polymers. For instance, it has been used to synthesize cadmium(II) coordination polymers that exhibit unique structural properties. In one study, this compound anions coordinated to cadmium ions in a terminal fashion, leading to the formation of a one-dimensional chain structure. This polymer exhibited interesting thermal and fluorescence properties, making it a candidate for further applications in materials science .
Table 1: Properties of Cadmium(II) Coordination Polymers with this compound
Property | Value |
---|---|
Structure Type | One-dimensional chain |
Coordination Mode | Terminal coordination |
Thermal Stability | High thermal stability |
Fluorescence | Exhibits fluorescence |
Biochemistry
2. Pharmacological Applications
This compound derivatives have shown potential in pharmacology, particularly in the development of anti-cancer agents. Research indicates that certain derivatives exhibit cytotoxicity against various cancer cell lines, including HepG2 and MDA-MB-231 cells. For example, compounds derived from this compound demonstrated significant photocytotoxic effects, indicating their potential as therapeutic agents for cancer treatment .
Case Study: Cytotoxicity of this compound Derivatives
In a study evaluating the cytotoxic effects of this compound derivatives on HepG2 cells, the following results were observed:
- IC50 Value : 2.57 µM
- Mechanism : Induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
This highlights the compound's potential role in cancer therapy through targeted action on cancer cells while minimizing toxicity to normal cells.
Material Science
3. Functional Materials
The incorporation of this compound into functional materials has garnered attention due to its ability to form stable complexes with metal ions. These complexes can be utilized in various applications, including sensors and catalysts. For instance, 4-(3-(pyridin-4-yl)propyl)pyridinium this compound was studied for its hydrogen bonding interactions which contribute to its structural integrity and functionality .
Table 2: Applications of this compound in Material Science
Application | Description |
---|---|
Sensors | Used in the development of chemical sensors |
Catalysts | Acts as a ligand in catalytic processes |
Functional Materials | Forms stable complexes enhancing material properties |
Properties
IUPAC Name |
2-carboxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGIFLGASWRNHJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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